D-carnitine

Vue d'ensemble

Description

D-Carnitine est un dérivé d'acide aminé qui joue un rôle crucial dans le métabolisme énergétique. Il s'agit de l'un des deux stéréoisomères de la carnitine, l'autre étant la L-Carnitine, qui est la forme biologiquement active. La this compound, cependant, n'est pas biologiquement active et peut inhiber l'activité de la L-Carnitine . Elle est impliquée dans le transport des acides gras à longue chaîne dans les mitochondries pour la β-oxydation, un processus essentiel à la production d'énergie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La D-Carnitine peut être synthétisée par diverses méthodes, y compris la synthèse chimique et la biotransformation. Une méthode courante implique la résolution optique chimique de la carnitine racémique, qui sépare les formes D et L . Une autre méthode est la biotransformation de la 4-butyrobetaïne en this compound énantiomériquement pure à l'aide d'enzymes spécifiques.

Méthodes de production industrielle : La production industrielle de this compound implique souvent des bioprocédés à grande échelle. Par exemple, le procédé de biotransformation développé par Lonza AG produit de la this compound avec un rendement élevé et un excès énantiomérique. Cette méthode est économiquement favorable et évolutive pour les applications industrielles.

Analyse Des Réactions Chimiques

Metabolic Transformation Reactions

D-carnitine undergoes distinct enzymatic processing compared to L-carnitine:

Bacterial Metabolism

Escherichia coli processes this compound via:

-

Dehydrogenation to 3-dehydrocarnitine

-

Spontaneous decarboxylation to trimethylamine

Vertebrate Systems

In Nile tilapia models:

-

Competitive inhibition of L-carnitine transport (Ki = 0.8 mM)

-

Conjugation with acyl groups forms non-metabolizable D-acylcarnitines

Analytical Derivatization Reactions

Quantification methods employ specific derivatization steps:

HPLC Analysis

-

Pre-column derivatization with (±)-FLEC reagent

Calibration Data

| Concentration (µg/mL) | Peak Area | RSD (%) |

|---|---|---|

| 1.43 (LOQ) | 9,265 | 4.2 |

| 1.90 | 13,258 | 2.1 |

| 3.80 | 27,493 | 1.8 |

| Linearity range: 1.43-3.80 µg/mL (r²=0.996) |

Biochemical Inhibition Mechanisms

This compound exhibits competitive inhibition in key reactions:

Fatty Acid Oxidation

Enzyme Targets

| Enzyme | Inhibition Type | Ki (mM) |

|---|---|---|

| CPT-I | Non-competitive | 3.2 |

| Carnitine Acetyltransferase | Competitive | 1.4 |

| OCTN2 Transporter | Uncompetitive | 0.6 |

| Data from tilapia hepatocyte assays |

This stereospecific reactivity profile necessitates strict control of this compound content (<2%) in pharmaceutical preparations , achieved through advanced chiral purification techniques. The compound's metabolic inertness and inhibitory characteristics make it valuable for studying carnitine-dependent processes through isotopic tracer studies and metabolic pathway analysis.

Applications De Recherche Scientifique

Metabolic Functions and Mechanisms

D-carnitine plays a crucial role in metabolic processes, particularly in the transport of fatty acids into mitochondria for energy production. Research indicates that this compound may influence metabolic pathways differently than its L-counterpart.

Fatty Acid Oxidation

Studies have shown that this compound can inhibit palmitate oxidation in cultured cells, suggesting a potential regulatory role in fatty acid metabolism .

Impact on Mitochondrial Function

This compound has been implicated in mitochondrial dysfunction, particularly in conditions like non-alcoholic fatty liver disease (NAFLD). Its supplementation has been associated with increased oxidative stress and apoptosis in animal models .

Therapeutic Applications

This compound's therapeutic potential is being explored across various medical conditions, especially those related to metabolic disorders.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Research indicates that this compound supplementation may exacerbate liver inflammation and oxidative stress in NAFLD models. This contrasts with L-carnitine, which has shown benefits in reducing liver enzyme levels and improving liver function .

Muscle Atrophy and Sarcopenia

This compound has been investigated for its effects on muscle atrophy. Some studies suggest it may prevent muscle wasting by inhibiting the ubiquitin-proteasome pathway, although results are mixed regarding its efficacy compared to L-carnitine .

Case Studies and Clinical Trials

Several case studies have documented the effects of this compound supplementation in clinical settings.

Case Report on Carnitine Deficiency

A notable case report highlighted the use of this compound in patients with primary carnitine deficiency, where it was found to be less effective than L-carnitine in improving metabolic outcomes .

Clinical Trials

Clinical trials assessing the impact of this compound on various health conditions have yielded inconsistent results. While some trials report adverse effects such as increased oxidative stress, others emphasize the need for further research to clarify its role and safety profile .

Comparative Analysis: this compound vs. L-Carnitine

The following table summarizes key differences between this compound and L-carnitine based on their metabolic roles and therapeutic implications:

| Feature | This compound | L-Carnitine |

|---|---|---|

| Fatty Acid Transport | Inhibits transport | Facilitates transport |

| Metabolic Effects | Potentially harmful (increased oxidative stress) | Beneficial (improves mitochondrial function) |

| Therapeutic Use | Limited; concerns over safety | Widely used; supports various metabolic disorders |

| Clinical Evidence | Mixed results; requires more research | Stronger evidence supporting efficacy |

Mécanisme D'action

D-Carnitine functions as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane. It facilitates the entry of these fatty acids into the mitochondria, where they undergo β-oxidation to produce energy in the form of adenosine triphosphate (ATP) . this compound itself is not biologically active and can inhibit the activity of L-Carnitine, making it less effective in biological systems .

Comparaison Avec Des Composés Similaires

L-Carnitine: The biologically active form of carnitine, essential for fatty acid metabolism.

Acetyl-L-Carnitine: A derivative of L-Carnitine with additional acetyl groups, used for its neuroprotective properties.

Propionyl-L-Carnitine: Another derivative of L-Carnitine, used for its cardiovascular benefits.

Comparison: D-Carnitine differs from these similar compounds in its lack of biological activity. While L-Carnitine and its derivatives are actively involved in various physiological processes, this compound can inhibit their activity and is not used therapeutically . This makes this compound unique in its role and applications compared to its counterparts.

Activité Biologique

D-carnitine, a stereoisomer of L-carnitine, has garnered attention for its unique biological activities and implications in various metabolic processes. Unlike L-carnitine, which is primarily involved in fatty acid transport into mitochondria for energy production, this compound exhibits distinct metabolic effects that can influence lipid metabolism and overall health. This article reviews the biological activity of this compound, highlighting research findings, case studies, and its potential implications in health and disease.

Overview of this compound

This compound is a naturally occurring compound that plays a role in cellular metabolism. It is synthesized from trimethyllysine and is involved in the transport of acyl groups across mitochondrial membranes. However, its physiological roles differ significantly from those of L-carnitine.

Key Biological Functions

- Inhibition of Lipid Metabolism : Research indicates that this compound may inhibit lipid catabolism and promote lipotoxicity, leading to increased adipose tissue accumulation.

- Metabolic Regulation : this compound influences glycolysis and protein metabolism while affecting the activity of the tricarboxylic acid (TCA) cycle.

Case Studies and Clinical Observations

- Depression and Acylcarnitines : A study observed altered levels of acylcarnitines in patients with major depressive disorder (MDD), suggesting a potential link between carnitine metabolism and mood disorders. Free carnitine levels were notably altered in these patients, indicating a possible role for carnitines in mental health management .

- Primary Carnitine Deficiency : A clinical case highlighted the treatment of a child with primary carnitine deficiency using L-carnitine supplementation. The treatment led to improved cognitive function and muscle strength, although symptoms related to autism spectrum disorder persisted .

Experimental Studies

A study conducted on Nile tilapia examined the functional differences between L- and this compound. The results demonstrated that:

- This compound feeding resulted in lower acylcarnitine synthesis compared to L-carnitine.

- Fish receiving this compound exhibited higher serum triglyceride concentrations and liver lipid content than those receiving L-carnitine .

Table 1: Comparison of Biological Effects of L-Carnitine vs. This compound

| Parameter | L-Carnitine | This compound |

|---|---|---|

| Lipid Catabolism | Promotes fatty acid oxidation | Inhibits fatty acid oxidation |

| Acylcarnitine Synthesis | Increases levels | Decreases levels |

| Serum Triglycerides | Lower levels | Higher levels |

| Liver Lipid Content | Reduced | Increased |

The biological activities of this compound are largely attributed to its interference with normal carnitine metabolism:

- Detoxification Pathways : this compound is metabolized through detoxification pathways that may lead to an accumulation of toxic metabolites if not properly managed.

- Impact on Mitochondrial Function : By affecting mitochondrial function, this compound may disrupt normal energy production processes, leading to metabolic dysregulation.

Safety and Efficacy Concerns

Despite its potential benefits, the use of this compound has raised safety concerns:

- Secondary L-Carnitine Deficiency : The FDA has warned against the use of this compound as it can cause secondary deficiencies in L-carnitine, which is essential for proper metabolic function .

- Clinical Recommendations : Healthcare providers are advised to monitor carnitine levels closely when considering supplementation with this compound.

Propriétés

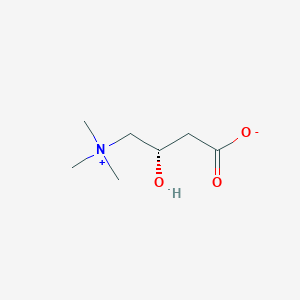

IUPAC Name |

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-14-0 | |

| Record name | (+)-Carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Carnitine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.